1-Boc-4-(2-Methoxycarbonylphenyl)piperazine

Description

Chemical Identity and Nomenclature

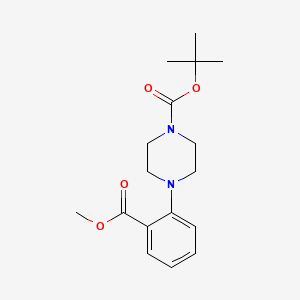

The compound’s systematic IUPAC name is tert-butyl 4-(2-methoxycarbonylphenyl)piperazine-1-carboxylate , reflecting its two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group and a methoxycarbonylphenyl substituent. Its molecular formula is $$ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{4} $$, with a molecular weight of 320.38 g/mol. Common synonyms include:

The CAS registry number 870703-74-5 uniquely identifies this compound in chemical databases. Its SMILES representation, $$ \text{COC(=O)C1=CC=CC=C1N1CCN(CC1)C(=O)OC(C)(C)C $$, encodes the piperazine core, Boc group, and ester-linked aromatic ring.

Structural Features and Functional Groups

The molecule consists of three distinct regions:

- Piperazine Ring : A six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The chair conformation of the ring minimizes steric strain, with substituents adopting equatorial orientations.

- Boc Protecting Group : The tert-butyloxycarbonyl moiety at position 1 acts as a temporary shield for the secondary amine, enabling selective reactions at other sites. This group is acid-labile, allowing removal under mild acidic conditions (e.g., trifluoroacetic acid).

- Methoxycarbonylphenyl Substituent : At position 4, a benzene ring bearing a methyl ester ($$ \text{-COOCH}_{3} $$) provides both steric bulk and hydrogen-bonding capacity. The ester’s electron-withdrawing nature influences the aromatic ring’s reactivity in electrophilic substitution.

The interplay between these groups is critical for the compound’s utility in multi-step syntheses. For example, the Boc group’s orthogonal protection strategy permits sequential functionalization of the piperazine nitrogen.

Historical Context in Piperazine Chemistry

Piperazine derivatives have been central to medicinal chemistry since the 1950s, with applications ranging from anthelmintics to antipsychotics. The introduction of the Boc group in the 1960s revolutionized peptide synthesis by enabling controlled deprotection of amines.

This compound emerged as a key intermediate in the 2000s with the development of kinase inhibitors and serotonin modulators. For instance, its structural analogs appear in patented routes for palbociclib and netupitant, where the piperazine core mediates target binding through hydrogen bonding and cation-π interactions.

The compound’s synthesis typically involves:

- Boc Protection : Reacting 4-(2-methoxycarbonylphenyl)piperazine with di-tert-butyl dicarbonate in the presence of a base like DMAP.

- Purification : Isolation via column chromatography or distillation, yielding a yellow-to-orange liquid.

Modern applications leverage its dual functionality: the Boc group ensures compatibility with coupling reactions, while the ester serves as a handle for further derivatization.

Properties

IUPAC Name |

tert-butyl 4-(2-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-8-6-5-7-13(14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZGCXORLWXLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584658 | |

| Record name | tert-Butyl 4-[2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-74-5 | |

| Record name | tert-Butyl 4-[2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Strategy for Preparation

The synthesis of 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine typically involves two key stages:

Stage 1: Preparation of N-Boc-piperazine

Introduction of the Boc protecting group selectively on one nitrogen of piperazine to afford N-Boc-piperazine.Stage 2: Selective substitution of the second nitrogen with a 2-methoxycarbonylphenyl moiety

This is usually achieved by nucleophilic substitution or coupling reactions involving an appropriate 2-methoxycarbonylphenyl halide or derivative.

Preparation of N-Boc-piperazine

N-Boc-piperazine is a crucial intermediate. Its preparation methods have been well-documented with variations focusing on yield, purity, cost, and environmental safety.

Traditional Boc Protection of Piperazine

- Method: Direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions.

- Challenges: Both nitrogens of piperazine can react, leading to di-Boc derivatives; extensive washing and purification required, reducing yield and increasing waste treatment costs.

- Typical Conditions: Reaction under nitrogen atmosphere, anhydrous solvents, room temperature or mild heating.

Industrially Optimized Three-Step Method Starting from Diethanolamine (Patent CN108033931B)

This method offers improved yield, purity, and cost-effectiveness, suitable for industrial scale:

| Step | Reaction | Conditions | Details |

|---|---|---|---|

| 1 | Chlorination of diethanolamine to bis(2-chloroethyl)amine | Reflux with thionyl chloride (SOCl2), 3-5 h, cooling to <10 °C | Molar ratio SOCl2:diethanolamine = 3:1 |

| 2 | Boc protection of bis(2-chloroethyl)amine to bis(2-chloroethyl) carbamic acid tert-butyl ester | Alkaline conditions (pH>10 with sodium carbonate), 10-30 °C, 12-16 h | Boc anhydride added dropwise, reaction kept alkaline |

| 3 | Cyclization with ammonia water to form N-Boc-piperazine | 55-65 °C, ammonia water added dropwise over ~3 h, then stirred 2.5 h | Extraction with ethyl acetate, drying, concentration |

- Yield: 94.3%

- Purity: 99.42%

- Advantages: Mild conditions, low cost, high purity, environmentally safer solvents, suitable for industrial production.

Example Synthetic Route Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperazine + Boc2O, NEt3, CH2Cl2, 0 °C to RT, 18 h | N-Boc-piperazine |

| 2 | N-Boc-piperazine + 2-(bromomethyl)benzoate, K2CO3, DMF, RT to 80 °C, 8 h | This compound |

| 3 | Purification by extraction and chromatography | Pure target compound |

Analytical Data and Validation

- Spectral Characteristics:

- ^1H NMR and ^13C NMR confirm the presence of Boc group, piperazine ring, and methoxycarbonylphenyl substituent.

- Mass spectrometry confirms molecular weight consistent with this compound.

- Purity: Typically >98% by HPLC or GC analysis after purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct Boc protection of piperazine | Piperazine | Boc2O, NEt3 | Anhydrous, RT, 18 h | Moderate (~70-85) | Moderate | Simple, direct | Low selectivity, waste |

| Industrial 3-step from diethanolamine (Patent CN108033931B) | Diethanolamine | SOCl2, Boc2O, NH3·H2O | Reflux, alkaline, 55-65 °C | 94.3 | 99.42 | High yield, purity, cost-effective | Multi-step |

| Nucleophilic substitution for arylation | N-Boc-piperazine + aryl halide | K2CO3, DMF | RT to 80 °C | High (80-90) | High | Selective arylation | Requires pure N-Boc-piperazine |

Chemical Reactions Analysis

1-Boc-4-(2-Methoxycarbonylphenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Drug Development

The primary application of 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine lies in drug synthesis, particularly as a precursor for the development of melanocortin-4 receptor antagonists. These antagonists are being investigated for their potential use in treating obesity and metabolic disorders. Research indicates that modifications to the piperazine ring can enhance selectivity and potency against specific biological targets .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce different functional groups, facilitating the creation of complex molecular architectures .

Case Study 1: Melanocortin Receptor Antagonists

A study focused on synthesizing novel melanocortin-4 receptor antagonists utilized this compound as a key intermediate. The resulting compounds demonstrated significant binding affinity and selectivity for the receptor, suggesting potential therapeutic applications in obesity management .

Case Study 2: Synthesis of Heterocycles

Another research effort explored the use of this compound in synthesizing various heterocycles through cyclization reactions. The study highlighted the efficiency of using this compound in generating diverse scaffolds that could be screened for biological activity, thereby accelerating drug discovery processes .

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule . The methoxycarbonylphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Substituent Effects

Piperazine derivatives are often modified at the 1- and 4-positions to tune their physicochemical and biological properties. Below is a comparison of key structural analogs:

Table 1: Structural and Physicochemical Properties of Selected Piperazine Derivatives

Key Observations :

Key Findings :

- The Boc group in the target compound likely improves metabolic stability compared to unprotected piperazines like TFMPP .

- The 2-methoxycarbonylphenyl substituent may enhance PARP-1 selectivity by mimicking nicotinamide adenine dinucleotide (NAD+) structural motifs, as seen in other piperazine-based inhibitors .

Physicochemical and Analytical Comparisons

- Solubility: Piperazines with ethylene spacers (e.g., quinolone derivatives) exhibit higher aqueous solubility (80 μM) than those with direct aryl attachments (<20 μM) . The target compound’s solubility is expected to fall between these values due to its polar ester group.

- pKa : Directly attached arylpiperazines (e.g., this compound) exhibit lower pKa (~3.8) compared to methylene-spaced analogs (pKa ~5–7) .

Biological Activity

1-Boc-4-(2-Methoxycarbonylphenyl)piperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc Group : A tert-butyloxycarbonyl (Boc) protecting group that enhances stability and solubility.

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is common in various pharmacologically active compounds.

- Methoxycarbonyl Phenyl Group : This moiety is significant for its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Antibacterial Properties

Recent studies indicate that derivatives of piperazine, including this compound, exhibit promising antibacterial activity. For instance, piperazine hybrids have been shown to possess significant inhibition against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

The antibacterial mechanism is believed to involve:

- Disruption of bacterial cell membranes.

- Induction of oxidative stress leading to bacterial apoptosis.

- Inhibition of essential bacterial enzymes such as DNA gyrase .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated various piperazine derivatives against P. aeruginosa. The compound 11f, a derivative closely related to this compound, demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL, outperforming traditional antibiotics like norfloxacin .

- Hemolytic Activity Assessment : The safety profile was assessed through hemolytic assays on human red blood cells. The tested compounds showed low hemolytic activity even at high concentrations, suggesting a favorable safety margin for potential clinical use .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Key findings include:

- Metabolism : The compound undergoes metabolism that influences its bioavailability and efficacy.

- Solubility : The presence of the methoxycarbonyl group enhances solubility in biological systems, facilitating better absorption .

Comparative Analysis of Similar Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria | Hemolytic Activity |

|---|---|---|---|

| This compound | 1 | Pseudomonas aeruginosa | Low |

| Norfloxacin | 4 | Pseudomonas aeruginosa | Moderate |

| 4-Chlorobenzyl PHCI | 1 | Pseudomonas aeruginosa | Low |

Q & A

Q. What are the standard synthetic protocols for preparing 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between substituted benzoic acids and Boc-protected piperazine derivatives. A common method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to activate carboxylic acids for amide bond formation. For example, coupling 2-methoxycarbonylbenzoic acid with 1-Boc-piperazine under anhydrous conditions (e.g., dichloromethane) at 0–25°C yields the target compound. Reaction efficiency depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions.

- Temperature : Lower temperatures (0–5°C) reduce racemization but slow reaction kinetics.

- Stoichiometry : Excess EDC (1.2–1.5 equivalents) improves coupling yields .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates Boc-protected intermediates from unreacted starting materials.

- Recrystallization : Ethanol or methanol/water mixtures are preferred for high-purity crystalline products.

- Acid-base extraction : Boc deprotection (if required) can be achieved with TFA, followed by neutralization to isolate the free base .

Q. How is the compound characterized using spectroscopic and analytical methods?

- NMR : H and C NMR confirm regiochemistry and Boc protection. Key signals include tert-butyl protons (~1.4 ppm) and methoxycarbonyl methyl groups (~3.8 ppm).

- IR : Stretching frequencies for C=O (Boc: ~1680 cm; methoxycarbonyl: ~1720 cm) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from substituent-induced disorder in piperazine derivatives?

Disorder in aromatic substituents (e.g., methoxycarbonyl groups) can complicate X-ray diffraction analysis. Strategies include:

- Multi-conformer modeling : Refine occupancy ratios for disordered sites using software like SHELXL.

- Hydrogen bonding analysis : Compare supramolecular interactions (e.g., C–H⋯O bonds) to validate packing motifs. For example, electron-withdrawing groups like nitro or methoxycarbonyl may disrupt hydrogen-bonded networks, leading to alternative crystal forms .

Q. What methodological approaches are used to analyze the impact of electron-withdrawing vs. electron-donating groups on coupling efficiency?

- Substituent screening : Compare coupling yields of derivatives with varying para-substituents (e.g., –NO, –OCH) using standardized conditions.

- Kinetic studies : Monitor reaction progress via LC-MS to assess steric/electronic effects. For instance, electron-withdrawing groups may slow coupling due to reduced nucleophilicity of the piperazine nitrogen.

- Computational modeling : DFT calculations (e.g., NBO analysis) quantify electronic effects on transition states .

Q. How can researchers design interaction studies to assess the effect of Boc and methoxycarbonyl groups on target binding affinity?

- Molecular docking : Simulate interactions with receptors (e.g., serotonin or dopamine transporters) using software like AutoDock. Compare binding poses of Boc-protected vs. deprotected analogs.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets. Boc groups may sterically hinder interactions, while methoxycarbonyl groups enhance π-stacking with aromatic residues.

- Competitive binding assays : Use radiolabeled ligands (e.g., H-WAY-100635) to quantify displacement by test compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.